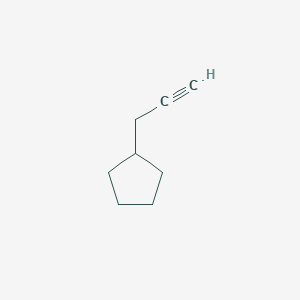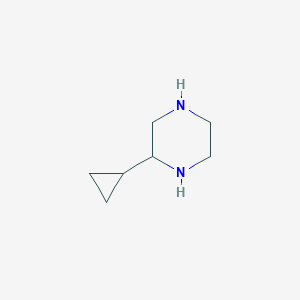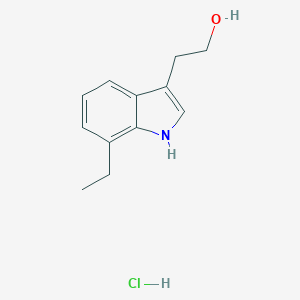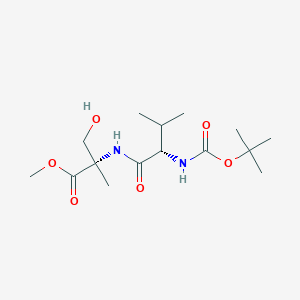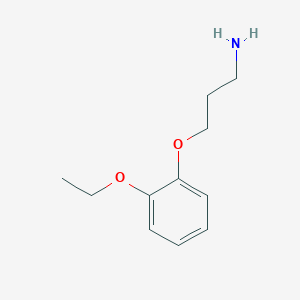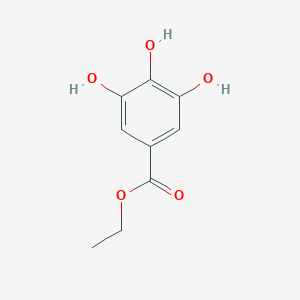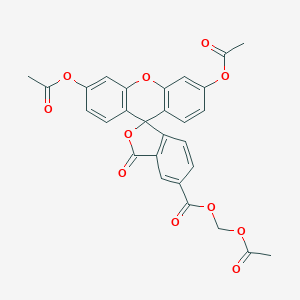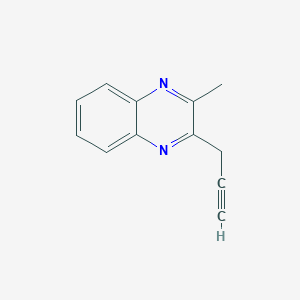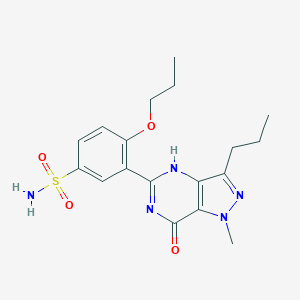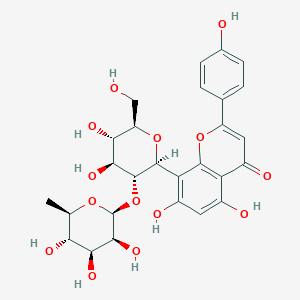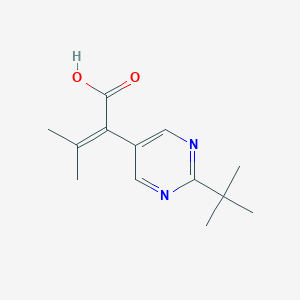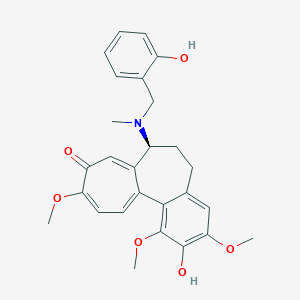
(Quinolin-8-olato)lithium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (quinolin-8-olato)lithium and related complexes often involves treating lithium salts with appropriate ligands. For example, half-titanocene chlorides 2-(benzimidazol-2-yl)quinolin-8-olates were synthesized by reacting lithium salts of the ligand with CpTiCl3, illustrating a method of incorporating quinolin-8-olate ligands into metal complexes (Wenjuan Zhang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis reveals that (quinolin-8-olato)lithium complexes can exhibit varied coordination geometries. For instance, hexakis(μ-quinolin-8-olato)hexalithium(I) features a centrosymmetric hexamer consisting of two stacked ring trimers, highlighting the complex's intricate molecular architecture (W. Begley & M. Rajeswaran, 2006).
Chemical Reactions and Properties
Chemical reactions involving (quinolin-8-olato)lithium compounds demonstrate their reactivity and potential applications. Lithium quinolyl‐amidinates, for example, efficiently promote the ring-opening polymerization of ε‐caprolactone, indicating their catalytic capabilities (Wen‐Hua Sun et al., 2017).
Physical Properties Analysis
The physical properties of (quinolin-8-olato)lithium complexes, such as photoluminescence, are noteworthy. The formation of mono(8-hydroxyquinoline) lithium(I) complex in smectites by solid–solid reactions resulted in materials with distinct photoluminescent properties, highlighting their potential in materials science (Nithima Khaorapapong & M. Ogawa, 2010).
Chemical Properties Analysis
(Quinolin-8-olato)lithium compounds' chemical properties, such as their ability to act as catalysts, are of significant interest. Lithium bromide, for example, has been used as an efficient, green, and inexpensive catalyst for the synthesis of quinoxaline derivatives at room temperature, showcasing the utility of lithium-based catalysts in organic synthesis (A. Hasaninejad et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Structural and Coordination Chemistry
(Quinolin-8-olato)lithium, or Lithium quinolate, forms complex molecular structures. For example, in the molecule [Li6(C9H6NO)6], it forms a centrosymmetric hexamer, consisting of two stacked ring trimers. The quinoline nitrogen atom and the oxygen atom of the quinolin-8-olate both coordinate to lithium, each Li atom exhibiting a coordination number of four (Begley & Rajeswaran, 2006).
2. Electronic Structure Modification
Lithium quinolate, particularly when used in combination with other elements like aluminum, shows a significant impact on electronic structure. Investigations into the lithium fluoride and cesium fluoride/tris(quinolin-8-olato) aluminum pairs demonstrate strong interactions that modify the electronic structure of the complex (Kushto & Kafafi, 2002).
3. Catalysis and Synthesis
In the field of catalysis, lithium quinolate plays a role in the synthesis of quinolin-8-ylmethanamine derivatives. These derivatives are prepared using a rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines and azodicarboxylates, where lithium compounds act as a catalytic system (Jeong et al., 2017).
4. Coordination Geometry Influenced by Substituents
The coordination geometry of lithium quinolate is influenced by substituents on the quinoline ligand. Different substituents lead to variations in the aggregation of lithium complex in crystalline states, as observed in various lithium quinolates like Liq, MeLiq, and PhLiq (Rajeswaran et al., 2007).
5. Organic Light-Emitting Diodes (OLEDs)
Lithium quinolate-based structures are significant in developing OLEDs. They have been used as electron injection materials to improve luminance efficiency and extend the lifetime of OLEDs (Kwon & Lee, 2009).
6. Use in Lithium-ion Batteries
Lithium quinolate complexes have shown potential in lithium-ion batteries. Their nanostructured forms have demonstrated high lithium storage and stability, making them promising for high-performance battery applications (Xie et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
lithium;quinolin-8-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHFBFXXYOQXMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180035 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-8-olato)lithium | |
CAS RN |
25387-93-3, 850918-68-2 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-8-olato)lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinolinolato-lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



